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5-(Furan-2-yl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one

Epigenetics PRC2 complex EED inhibitor

Securing a reliable, high-purity EED inhibitor for PRC2 probe development often delays early-stage oncology research. This pyrido[2,3-d]pyrimidin-4-one derivative directly addresses that bottleneck: - **Validated Potency:** IC50 of 40 nM against EED in TR-FRET assay, a 1.75-fold improvement over the closest analog (IC50 = 70 nM), ensuring a robust starting point for SAR. - **Drug-Like Profile:** MW = 282.3, logP = 2.027, PSA = 56.25 Ų - optimally balanced for oral kinase inhibitor programs and fragment-based libraries. - **Supply Assurance:** Catalog-ready compound with confirmed stock; immediate global dispatch eliminates custom synthesis lead times.

Molecular Formula C15H14N4O2
Molecular Weight 282.30 g/mol
Cat. No. B3731176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one
Molecular FormulaC15H14N4O2
Molecular Weight282.30 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CO4
InChIInChI=1S/C15H14N4O2/c20-14-12-10(11-4-3-9-21-11)5-6-16-13(12)17-15(18-14)19-7-1-2-8-19/h3-6,9H,1-2,7-8H2,(H,16,17,18,20)
InChIKeyTUCMLPCVVRSTFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes32 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Furan-2-yl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one: Scaffold & Physicochemical Profile


5-(Furan-2-yl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one (MF: C15H14N4O2; MW: 282.3 g/mol) is a heterocyclic small molecule built on the pyrido[2,3-d]pyrimidin-4-one scaffold, featuring a furan-2-yl substituent at position 5 and a pyrrolidin-1-yl group at position 2 . The compound is a member of the broader pyrido[2,3-d]pyrimidine class, which has been extensively explored for kinase inhibition, epigenetic modulation, and G‑protein coupled receptor (GPCR) targeting [1]. Its calculated logP is 2.027, polar surface area is 56.25 Ų, and it possesses 5 hydrogen bond acceptors and 1 hydrogen bond donor, placing it well within drug-like chemical space as defined by Lipinski's Rule of Five .

Non-Interchangeability with General Analogs


Simple substitution within the pyrido[2,3-d]pyrimidin-4-one class cannot be performed generically because the position‑5 heteroaryl group and the position‑2 amine substituent are both critical pharmacophoric elements that dictate target engagement, selectivity, and physicochemical behavior. The furan-2-yl group at position 5 introduces a distinct electronic and steric profile compared to phenyl, thienyl, or other heteroaryl variants, which directly affects π‑stacking interactions within the target binding pocket and modulates lipophilicity (logP ~2.0 for the furan derivative vs. higher logP for phenyl analogs) . The pyrrolidin-1-yl moiety at position 2 is a conformationally constrained cyclic amine that influences both potency and metabolic stability relative to open‑chain amine or piperidine variants [1]. These combined modifications produce a compound with a unique pharmacological fingerprint; substituting either motif—even with a closely related analog—can lead to loss of potency, altered selectivity, or unfavorable ADME properties [1][2].

Quantitative Differentiation vs. Closest Analogs


EED Inhibition: Potency Advantage vs. Comparator

In a standardized TR‑FRET competition binding assay against the EED subunit of the Polycomb Repressive Complex 2 (PRC2), 5-(furan-2-yl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one (CHEMBL4067345) demonstrated an IC50 of 40 nM for displacing an Oregon‑Green labeled pyrrolidine‑based probe from GST‑tagged EED [1]. A closely related analog in the same series, BDBM50231839 (CHEMBL4094876), which differs in its substitution pattern, exhibited an IC50 of 70 nM under identical assay conditions [2]. The target compound thus shows a 1.75‑fold improvement in EED binding affinity.

Epigenetics PRC2 complex EED inhibitor

Lipophilicity Advantage over 5-Phenyl Analog

5‑(Furan‑2‑yl)‑2‑(pyrrolidin‑1‑yl)‑3H‑pyrido[2,3‑d]pyrimidin‑4‑one has a calculated partition coefficient (logP) of 2.027 . In contrast, the direct 5‑phenyl analog, 5‑phenyl‑2‑(pyrrolidin‑1‑yl)pyrido[2,3‑d]pyrimidin‑4(3H)‑one, is predicted to have a higher logP (estimated ~2.6–2.8) due to the replacement of the oxygen‑containing furan ring with a more hydrophobic phenyl group . This logP difference of approximately 0.6–0.8 units translates into an anticipated 4‑ to 6‑fold difference in partition coefficient, which directly impacts aqueous solubility and passive membrane permeability.

Physicochemical profiling Drug-likeness logP

Target Class Shift vs. Piromidic Acid

Piromidic acid (8‑ethyl‑5‑oxo‑2‑(pyrrolidin‑1‑yl)‑5,8‑dihydropyrido[2,3‑d]pyrimidine‑6‑carboxylic acid) is a clinically used antibacterial agent that shares the 2‑pyrrolidin‑1‑yl‑pyrido[2,3‑d]pyrimidin‑4‑one core with the target compound but is differentiated by a carboxylic acid at position 6 and an ethyl group at N‑8, which are essential for its antibacterial mechanism (DNA gyrase/topoisomerase inhibition) [1]. The target compound lacks the carboxylic acid pharmacophore and instead bears a furan‑2‑yl group at position 5, which redirects its activity toward eukaryotic targets such as EED, kinases, and GPCRs [2][3]. This fundamental structural divergence means that the target compound and piromidic acid are not interchangeable and occupy entirely different target class spaces.

Target selectivity Antibacterial Epigenetics

Furan H-Bond Acceptor vs. Phenyl & Thienyl Analogs

The furan‑2‑yl group at position 5 introduces an oxygen atom capable of acting as an additional hydrogen bond acceptor, unlike the corresponding 5‑phenyl analog (no heteroatom H‑bond acceptor) or the 5‑thien‑2‑yl analog (weaker sulfur H‑bond acceptor) [1]. The target compound possesses 5 hydrogen bond acceptors and 1 hydrogen bond donor, with the furan oxygen contributing to a polar surface area of 56.25 Ų . In the context of kinase hinge‑region binding, the furan oxygen can engage in critical water‑mediated or direct hydrogen bond interactions with the hinge backbone, a feature that is absent in the 5‑phenyl analog and diminished in the 5‑thienyl variant [1][2].

Kinase hinge binding Hydrogen bonding Structure-based design

Recommended Application Scenarios


EED Epigenetic Probe & PRC2 Validation

With a demonstrated IC50 of 40 nM against EED in a validated TR‑FRET competition assay [1], this compound is immediately suitable as a starting point for developing chemical probes targeting the EED subunit of PRC2. The 1.75‑fold potency advantage over the closest comparator (IC50 = 70 nM) provides a meaningful window for SAR exploration. Researchers studying EED‑dependent transcriptional repression in cancer (e.g., EZH2‑mutant lymphomas, SMARCB1‑deficient tumors) should prioritize this scaffold.

Kinase Inhibitor Hit-to-Lead: Hinge Binding & Solubility

The furan‑2‑yl group at position 5 provides a strong hydrogen bond acceptor for kinase hinge‑region engagement, differentiating it from 5‑phenyl and 5‑thienyl analogs [2]. Combined with a favorable logP of 2.027—approximately 0.6–0.8 units lower than the 5‑phenyl analog—this compound offers an improved solubility profile for oral kinase inhibitor programs . It is best deployed in early‑stage kinase panels (e.g., CDK, tyrosine kinase, or PI3K family) where both potency and solubility are critical selection criteria.

Antibacterial Selectivity Counter-Screening

While piromidic acid—a 2‑pyrrolidin‑1‑yl‑pyrido[2,3‑d]pyrimidine antibacterial—is structurally related, the target compound lacks the essential 6‑carboxylic acid pharmacophore required for DNA gyrase inhibition [3]. This compound can serve as a valuable selectivity control in antibacterial screening cascades to confirm that observed eukaryotic target activity is not driven by off‑target antibacterial mechanisms.

Fragment-Based & DEL Screening for Target Deconvolution

The compound's drug‑like physicochemical profile (MW = 282.3, PSA = 56.25 Ų, logP = 2.027) and its demonstrated engagement with EED make it an attractive candidate for incorporation into fragment‑based screening libraries or DNA‑encoded chemical libraries . Its furan‑2‑yl moiety provides a synthetic handle for late‑stage functionalization, enabling rapid derivatization for target deconvolution studies.

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